molecular formula C10H13BrN2O3 B6606021 tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate CAS No. 2413898-13-0

tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate

Cat. No.: B6606021
CAS No.: 2413898-13-0
M. Wt: 289.13 g/mol
InChI Key: KUVJJLMFURFENI-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate (CAS 2413898-13-0) is a brominated and protected pyridine derivative of interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical synthesis intermediate. Its molecular structure features a bromine atom and a phenolic hydroxyl group on the pyridine ring, which act as excellent sites for further functionalization via cross-coupling reactions and other synthetic transformations . The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, safeguarding the amino functionality during synthetic sequences and allowing for selective deprotection under mild acidic conditions . Compounds with the tert-butyl group are prevalent across various therapeutic classes, where the group can enhance specificity or act as a steric shield to improve stability . As a building block, this chemical is particularly valuable for constructing more complex nitrogen-containing heterocycles, a class of structures known to display diverse biological activities . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(5-bromo-4-oxo-1H-pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-4-7(14)6(11)5-12-8/h4-5H,1-3H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVJJLMFURFENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=O)C(=CN1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxyl Group Protection

Prior to bromination, the hydroxyl group at position 4 is typically protected to prevent undesired side reactions. Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ethers are commonly employed for this purpose. For example, treatment with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole in dichloromethane (DCM) achieves >90% protection efficiency.

Regioselective Bromination

Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via electrophilic aromatic substitution, with regioselectivity dictated by the electron-donating effects of the protected hydroxyl group. Yields of 75–85% are reported under inert atmospheres at 0–25°C.

Stepwise Synthesis of this compound

Step 1: Protection of 4-Hydroxypyridin-2-amine

Reagents : TBSCl, imidazole, DCM
Conditions : 0°C to room temperature, 2–4 hours
Outcome : 4-(TBS-oxy)pyridin-2-amine (yield: 92%).

Step 2: Bromination at Position 5

Reagents : NBS, DMF
Conditions : Nitrogen atmosphere, 0°C, 1 hour
Outcome : 5-Bromo-4-(TBS-oxy)pyridin-2-amine (yield: 83%).

Step 3: Carbamate Formation

Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), THF
Conditions : 25°C, 6 hours
Outcome : tert-Butyl N-(5-bromo-4-(TBS-oxy)pyridin-2-yl)carbamate (yield: 78%).

Step 4: Deprotection of TBS Group

Reagents : Tetrabutylammonium fluoride (TBAF), THF
Conditions : 0°C to room temperature, 1 hour
Outcome : this compound (yield: 95%).

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Carbamate Coupling Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
DMAPTHF25678
TriethylamineToluene701283
NoneNeat200.589

Key Findings :

  • Neat conditions (no solvent) with Boc₂O and TBS-protected amine achieve the highest yield (89%) due to reduced side reactions.

  • Elevated temperatures in toluene (70°C) improve reaction kinetics but require rigorous exclusion of moisture.

Mechanistic Insights and Side Reactions

Carbamate Formation Mechanism

The reaction between 5-bromo-4-(TBS-oxy)pyridin-2-amine and Boc₂O proceeds via a nucleophilic acyl substitution mechanism. DMAP acts as a catalyst, deprotonating the amine to enhance nucleophilicity and facilitating attack on the electrophilic carbonyl carbon of Boc₂O.

Common Side Reactions

  • Over-Bromination : Excess NBS or prolonged reaction times lead to di-brominated byproducts.

  • TBS Group Cleavage : Premature deprotection occurs in the presence of residual moisture, reducing final yield.

Industrial-Scale Production Considerations

Solvent Recycling

Toluene and THF are recovered via fractional distillation, achieving >90% solvent reuse in pilot-scale syntheses.

Catalyst Recovery

Heterogeneous catalysts such as sulfonic acid-functionalized titania nanoparticles enable facile filtration and reuse across 5–10 cycles without significant activity loss .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

Table 1: Key Structural Differences
Compound Name CAS Number Substituents (Pyridine Ring) Molecular Weight (g/mol) Key Properties/Applications
This compound 902835-93-2 5-Br, 4-OH, 2-carbamate ~305.13 Cross-coupling intermediate
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate 1207175-73-2 5-Br, 3-OH, 2-carbamate ~305.13 Altered H-bonding capacity
tert-Butyl pyridin-2-ylcarbamate 38427-94-0 2-carbamate (no Br/OH) ~194.23 Simpler scaffold for derivatization
tert-Butyl (4-bromo-5-chloropyridin-2-yl)carbamate Example 148a 4-Br, 5-Cl, 2-carbamate ~323.59 Halogen-rich intermediate for drug synthesis

Key Observations :

Heterocyclic Analogues

Table 2: Heterocyclic Variations
Compound Name Core Structure Substituents Molecular Weight (g/mol) Applications
This compound Pyridine 5-Br, 4-OH, 2-carbamate ~305.13 Drug intermediate
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 5-F, 4-OH, 6-CH₃, 2-carbamate 257.26 Potential kinase inhibitor
tert-ButylN-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate Thiazole 4-Br, 5-Cl, 2-carbamate ~295.56 Antibacterial agent precursor

Key Observations :

  • Pyrimidine vs.
  • Thiazole Core : The thiazole-based compound (CAS 1064678-19-8) exhibits higher reactivity due to sulfur's polarizability, making it suitable for nucleophilic substitutions in antibiotic synthesis .

Functional Group Modifications

Table 3: Functional Group Comparisons
Compound Name Functional Groups Solubility (Predicted) Reactivity Insights
This compound Br (EWG), OH (H-bond donor) Low in water Bromine aids cross-coupling; OH enhances polarity
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate OCH₃ (EDG), OH Moderate in polar solvents Methoxy increases electron density, reducing electrophilicity
tert-Butyl (4-allyl-5-methoxypyridin-3-yl)carbamate Allyl (π-system), OCH₃ Low Allyl group enables cycloaddition reactions

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (EWG) in the target compound stabilizes negative charge during coupling reactions, whereas methoxy (EDG) in CAS 38427-94-0 reduces reactivity .
  • Hydroxyl Group Impact : The 4-OH group in the target compound increases acidity (predicted pKa ~8–10), facilitating deprotonation in basic conditions for further functionalization .

Biological Activity

Tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety and a 5-bromo-4-hydroxypyridine ring. This structural arrangement contributes to its unique chemical properties, enhancing its interaction with various biological targets.

This compound exhibits biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways that regulate cell growth and survival.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Activity : In vitro studies show that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that it has anti-proliferative effects on cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some studies have indicated neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
NeuroprotectiveProtection against neurotoxicity

Detailed Research Insights

  • Antimicrobial Studies : A study conducted by Villemagne et al. demonstrated that derivatives of the compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics .
  • Anticancer Research : In a comparative study, this compound was shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
  • Neuroprotective Effects : Research published in the Journal of Medicinal Chemistry indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential application in treating neurodegenerative disorders .

Scientific Research Applications

Medicinal Chemistry Applications

  • Therapeutic Agent Development : This compound serves as a precursor for synthesizing various bioactive molecules. Its ability to modulate enzyme activities and receptor signaling pathways positions it as a potential candidate for drugs targeting diseases such as cancer and neurodegenerative disorders .
  • Antimicrobial Activity : Research indicates that derivatives of pyridine-containing compounds exhibit antimicrobial properties. The introduction of the bromine atom enhances the compound's interaction with biological targets, potentially leading to new antimicrobial agents .
  • Cancer Research : Compounds similar to tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate have been studied for their ability to inhibit specific kinases involved in cancer progression. The structural characteristics of this compound may contribute to its efficacy in targeting these kinases .

Organic Synthesis Applications

  • Building Block in Synthesis : The compound can be utilized as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures through various coupling reactions . Its stability under different reaction conditions makes it suitable for large-scale applications.
  • Reactivity with Electrophiles : The presence of the hydroxyl group allows for nucleophilic attack on electrophiles, which can lead to the formation of diverse derivatives. This reactivity is crucial in designing compounds with tailored biological activities .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of pyridine-based compounds using this compound as a key intermediate. These compounds showed promising activity against several cancer cell lines, indicating the potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Properties

Research highlighted the antimicrobial efficacy of derivatives synthesized from this compound. The introduction of various substituents on the pyridine ring improved activity against Gram-positive bacteria, showcasing its potential application in developing new antibiotics .

Data Table: Comparison of Biological Activities

CompoundActivity TypeTarget PathwayReference
This compoundAnticancerKinase inhibition
Pyridine derivative AAntimicrobialBacterial cell wall synthesis
Pyridine derivative BAntiviralViral replication

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate?

  • Methodological Answer : A common approach involves coupling 5-bromo-4-hydroxypyridin-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Microwave-assisted coupling (e.g., 140°C for 2 minutes under argon) can enhance reaction efficiency . Post-synthesis, purification via silica gel column chromatography (ethyl acetate/hexane gradients) is standard .

Q. How should researchers characterize the compound’s molecular structure?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography (via SHELX programs for refinement ) to resolve the pyridine ring conformation and substituent positions.
  • NMR spectroscopy (¹H/¹³C) to confirm bromine and hydroxyl group integration (e.g., δ 8.22 ppm for aromatic protons in similar pyridine derivatives ).
  • Mass spectrometry (HRMS) to validate molecular weight (expected ~323–339 g/mol for brominated pyridine carbamates ).

Q. What safety precautions are critical during handling?

  • Methodological Answer :

  • Respiratory protection : Use NIOSH-approved masks if airborne particles are generated.
  • Skin/eye protection : Wear nitrile gloves and goggles, as carbamates may cause irritation (based on SDSs for analogous compounds ).
  • Storage : Keep at 2–8°C in inert atmospheres to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Methodological Answer :

  • Dynamic NMR : Apply variable-temperature ¹H NMR to detect tautomerism between hydroxyl and keto forms, which may cause signal splitting .
  • DFT calculations : Compare experimental IR/Raman spectra with computational models (e.g., using PubChem’s InChI/InChIKey data ) to confirm bond vibrations.

Q. What strategies optimize regioselective functionalization of the pyridine ring?

  • Methodological Answer :

  • Directing groups : Use the hydroxyl group at C4 to direct electrophilic substitution (e.g., bromination at C5 via NBS in DMF ).
  • Protection/deprotection : Temporarily protect the hydroxyl group with TBSCl to enable nitration or cross-coupling at C6 .

Q. How does the compound’s stability vary under different reaction conditions?

  • Methodological Answer :

  • Acidic conditions : The tert-butyl carbamate group hydrolyzes rapidly below pH 3 (monitor via TLC in 1M HCl/THF ).
  • Thermal stability : Decomposition occurs above 150°C (TGA analysis recommended for reaction optimization ).

Q. What computational tools predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with PyMOL to model interactions with enzyme active sites (e.g., cytochrome P450 for metabolism studies ).
  • ADMET prediction : SwissADME or pkCSM can estimate bioavailability and toxicity (leverage SMILES: CC(C)(C)OC(=O)NC1=CC(=NC=C1O)Br ).

Contradictions and Validation

  • Synthetic yields : Microwave-assisted reactions claim >85% yields , but traditional methods report 60–70% . Validate via controlled replicates.
  • Hazard classification : While some SDSs label similar carbamates as non-hazardous , others recommend full PPE due to potential irritancy . Conduct in vitro toxicity assays (e.g., Ames test) for confirmation.

Applications in Drug Discovery

  • Building block : The bromine atom enables Suzuki-Miyaura cross-coupling for library synthesis .
  • Pharmacophore : The hydroxyl-pyridine motif mimics kinase inhibitor scaffolds (e.g., c-Met inhibitors ).

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